DL-Leucylglycylglycine is a synthetic dipeptide composed of three amino acids: leucine, glycine, and glycine. It is categorized under the group of peptides, specifically dipeptides and tripeptides, which are important in various biological processes and applications. The compound is notable for its potential use in scientific research, particularly in studies involving protein synthesis and cellular metabolism.
DL-Leucylglycylglycine falls under the classification of peptides, specifically as a dipeptide due to its composition. It is also classified as a non-proteinogenic peptide since it does not naturally occur in proteins but can be synthesized for research purposes.
The synthesis of DL-Leucylglycylglycine can be achieved through several methods, including:
The synthesis typically requires careful control of temperature, pH, and concentration to ensure optimal yields. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to assess purity levels, which can exceed 99% in high-quality preparations .
The molecular structure of DL-Leucylglycylglycine consists of a linear arrangement of three amino acids:
The general formula for this tripeptide can be represented as , reflecting the presence of amine and carboxylic functional groups characteristic of amino acids.
The molecular weight of DL-Leucylglycylglycine is approximately 189.22 g/mol. The compound exhibits specific optical activity, which can be measured using polarimetry to determine the configuration of the chiral centers present in leucine .
DL-Leucylglycylglycine participates in various chemical reactions typical of peptides:
Experimental setups for these reactions often require monitoring through chromatographic techniques to evaluate reaction progress and product formation.
In biological systems, DL-Leucylglycylglycine acts similarly to other dipeptides by influencing metabolic pathways and protein synthesis processes. It may enhance cellular uptake mechanisms or modulate enzyme activities related to protein metabolism.
Research indicates that dipeptides like DL-Leucylglycylglycine can exhibit effects on muscle protein synthesis and recovery post-exercise due to their rapid absorption and utilization by tissues .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) for structural elucidation .
DL-Leucylglycylglycine has several applications in scientific research:
DL-Leucylglycylglycine (DL-LGG), a synthetic tripeptide with the sequence Leu-Gly-Gly, serves as a critical model substrate for investigating peptidase specificity and catalytic mechanisms. Its structural simplicity (molecular formula C₁₀H₁₉N₃O₄, MW 245.28 g/mol) combined with the hydrophobic leucine N-terminus and flexible glycine residues creates a versatile scaffold for probing enzyme-substrate interactions . Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) has revealed that DL-LGG hydrolysis kinetics are governed by precise steric constraints and electrostatic complementarity within peptidase active sites. When exposed to diverse endo- and exopeptidases, DL-LGG cleavage occurs predominantly at the Leu↓Gly bond, demonstrating its role as a sensitive reporter of S1-S2' subsite preferences [3].
Table 1: Kinetic Parameters of DL-LGG Hydrolysis by Select Peptidases
Enzyme Class | Enzyme Example | kcat (s-1) | KM (mM) | kcat/KM (mM-1s-1) | Primary Cleavage Site |
---|---|---|---|---|---|
Metallocarboxypeptidase | E. coli Dipeptidyl Carboxypeptidase | 18.7 ± 1.2 | 3.56 ± 0.21 | 5.25 | C-terminal dipeptide |
Cysteine Endopeptidase | Cathepsin E | 9.4 ± 0.8 | 1.82 ± 0.15 | 5.16 | Leu↓Gly |
Serine Endopeptidase | Granzyme B | 127,000 ± 13,000* | N/D | 127,000 ± 13,000* | Internal peptide bonds |
Tripeptidyl Aminopeptidase | Cytosol Non-Specific Dipeptidase | 22.3 ± 1.5 | 0.85 ± 0.07 | 26.24 | N-terminal dipeptide |
*Value for optimized substrate KHPLETVYAD↓SSEW; DL-LGG efficiency is lower but structurally informative [8].
Molecular dynamics simulations indicate that the leucine side chain's hydrophobic stabilization within the S1 pocket is a primary determinant of cleavage efficiency. Enzymes with spacious, nonpolar S1 subsites (e.g., cathepsin E) exhibit higher catalytic efficiency (kcat/KM ≈ 5.16 mM-1s-1). Conversely, peptidases with sterically restricted or polar S1 pockets show markedly reduced activity. The Gly-Gly segment provides minimal steric hindrance, allowing DL-LGG to act as a conformational probe for S2-S3' subsite flexibility. Substitutions at P2 (e.g., Leu→Pro) reduce hydrolysis rates by >100-fold in enzymes lacking proline-specific S2 architectures, highlighting the critical role of subsite cooperativity [3] [6]. MSP-MS libraries incorporating DL-LGG analogs have further quantified the impact of P1' and P2' residues on turnover, establishing that glycine's conformational flexibility enhances peptide bond solvent exposure and nucleophilic attack [3].
Tripeptide aminopeptidases (EC 3.4.11.4) exhibit pronounced specificity for DL-LGG due to their N-terminal exopeptidase mechanism. These enzymes sequentially liberate N-terminal amino acids from tripeptides, with DL-LGG serving as an optimal substrate owing to its uncharged N-terminal leucine and short glycine chain. Kinetic studies reveal that DL-LGG hydrolysis follows a two-step catalytic process: initial metal-assisted nucleophilic attack on the Leu-Gly peptide bond (kcat = 22.3 ± 1.5 s-1, KM = 0.85 ± 0.07 mM), followed by slower Gly-Gly cleavage [4] [7]. The catalytic efficiency (kcat/KM = 26.24 mM-1s-1) is significantly higher than for dipeptides or tetrapeptides, underscoring DL-LGG's role in elucidating length-dependent specificity [4].
DL-LGG hydrolysis is strictly dependent on divalent cations (Mn2+ > Zn2+), which coordinate the peptide carbonyl oxygen and activate water molecules for nucleophilic attack. Dithiothreitol (DTT) enhances activity 3.5-fold by reducing critical cysteine residues near the active site, preventing disulfide formation that occludes substrate access. Conversely, bestatin (a universal aminopeptidase inhibitor) and free leucine act as competitive antagonists (Ki = 0.1-1 μM), binding the S1 pocket without hydrolysis [4]. Phylogenetic analysis indicates broad conservation of DL-LGG recognition across species, though S1 pocket residues vary: Bovine enzymes favor aliphatic P1 residues (Leu, Val), while human orthologs accommodate aromatic residues (Phe, Tyr) with 40% reduced efficiency, revealing evolutionary divergence in substrate optimization [4].
Table 2: Residue-Specific Contributions to DL-LGG Recognition in Cysteine Proteases
Active Site Residue | Wild-Type Amino Acid | Mutant Amino Acid | Effect on DL-LGG kcat/KM | Proposed Mechanism |
---|---|---|---|---|
Gatekeeper (S2) | Leu67 (FhCL1) | Tyr67 | Decreased 2.8-fold | Narrowed S2 pocket sterically hinders Leu accommodation |
S2 Hydrophobic Lining | Val157 (FhCL1) | Leu157 | Decreased 4.1-fold | Disrupted hydrophobic gradient in S2 subsite |
Catalytic Adjacent | Asn158 (FhCL1) | Thr158 | Decreased 5.3-fold | Altered hydrogen bonding with Gly-Gly segment |
S3 Hinge | Leu67 (FhCL1) | Trp67 | Increased Gly P3 affinity 3.7-fold | Enhanced S3 pocket flexibility for glycine accommodation |
Bacterial cell envelope-associated proteinases (CEPs) exploit DL-LGG as both a substrate and modulator, influencing proteolytic cascades critical for nutrient acquisition. DL-LGG competitively inhibits (Ki = 15 μM) the hydrolysis of collagen-mimetic substrates by Fasciola hepatica cathepsins (e.g., FhCL2), which rely on proline-specific S2 pockets. Mutagenesis studies show that substituting Val157→Leu in FhCL1 reduces DL-LGG turnover (kcat/KM decreases 4.1-fold) due to disrupted hydrophobic complementarity with the leucine side chain [6]. Molecular dynamics simulations reveal that DL-LGG binding induces allosteric constriction of the S2-S3 loop in CEPS, reducing catalytic His159 mobility and delaying proton transfer during peptide bond hydrolysis [6].
Beyond substrate mimicry, DL-LGG hydrolysis products (leucine + Gly-Gly) modulate CEP activity via feedback regulation. Leucine acts as a weak inhibitor (IC50 = 2 mM) of aminopeptidases, while Gly-Gly stimulates dipeptidyl carboxypeptidases (e.g., E. coli DCP) by 35% at physiological concentrations. This product-mediated regulation optimizes extracellular proteolysis during nutrient scarcity. Furthermore, DL-LGG's resistance to cleavage by prolyl endopeptidases (e.g., <5% hydrolysis vs. collagen substrates) makes it a selectivity probe for differentiating CEP subtypes. Inhibitor profiling confirms that DL-LGG hydrolysis is blocked by E-64 (cysteine protease inhibitor) and bestatin, but unaffected by PMSF (serine protease inhibitor), enabling precise classification of CEP catalytic mechanisms [6] [8].
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